molecular formula C16H10FN3O2S2 B2680043 Methyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate CAS No. 862974-97-8

Methyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate

Cat. No.: B2680043
CAS No.: 862974-97-8
M. Wt: 359.39
InChI Key: SINCEDXJVDAVLR-UHFFFAOYSA-N
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Description

Methyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a methyl ester group, a fluoro-substituted benzothiazole moiety, and an amino linkage between two benzothiazole rings. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications .

Preparation Methods

The synthesis of methyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with 4-fluorobenzaldehyde, followed by cyclization to form the benzothiazole ring. The resulting intermediate is then reacted with methyl chloroformate to introduce the methyl ester group . Industrial production methods often employ microwave irradiation or one-pot multicomponent reactions to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Methyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. In antimicrobial applications, the compound inhibits the growth of bacteria and fungi by interfering with their cell wall synthesis or metabolic pathways. In anticancer applications, it induces apoptosis (programmed cell death) in cancer cells by targeting specific enzymes or signaling pathways .

Comparison with Similar Compounds

Methyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its dual benzothiazole rings and the presence of a fluoro-substituent, which enhances its biological activity and chemical reactivity.

Properties

IUPAC Name

methyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FN3O2S2/c1-22-14(21)8-5-6-10-12(7-8)24-15(18-10)20-16-19-13-9(17)3-2-4-11(13)23-16/h2-7H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINCEDXJVDAVLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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